Vincristine Methiodide
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Overview
Description
Vincristine Methiodide is a derivative of vincristine, a vinca alkaloid isolated from the Madagascar periwinkle plant, Catharanthus roseus. Vincristine is widely used as a chemotherapy medication to treat various types of cancer, including acute lymphocytic leukemia, Hodgkin’s disease, and neuroblastoma . This compound shares similar properties but is modified to enhance its therapeutic efficacy and reduce side effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
Vincristine Methiodide is synthesized through a series of chemical reactions starting from the natural alkaloid vincristine. The synthesis involves the methylation of vincristine to form the methiodide derivative. This process typically requires the use of methyl iodide as the methylating agent under controlled conditions to ensure the selective formation of the methiodide compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the extraction of vincristine from Catharanthus roseus, followed by its chemical modification to produce the methiodide derivative. The production process is optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Vincristine Methiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The methiodide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can have different pharmacological properties and potential therapeutic applications .
Scientific Research Applications
Vincristine Methiodide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the chemical behavior of vinca alkaloids and their derivatives.
Mechanism of Action
Vincristine Methiodide exerts its effects by binding to tubulin, a protein that forms microtubules, which are essential for cell division. By inhibiting the polymerization of tubulin, this compound disrupts the formation of the mitotic spindle, leading to cell cycle arrest at metaphase and subsequent apoptosis of cancer cells . This mechanism is similar to that of vincristine but may have modifications due to the presence of the methiodide group .
Comparison with Similar Compounds
Similar Compounds
Vincristine Methiodide is similar to other vinca alkaloids, including:
Vincristine: The parent compound, widely used in chemotherapy.
Vinblastine: Another vinca alkaloid with similar mechanisms but different therapeutic applications.
Vindesine: A semi-synthetic derivative of vinblastine with distinct pharmacological properties.
Vinflunine: A fluorinated derivative with enhanced anti-tumor activity.
Uniqueness
This compound is unique due to its modified structure, which may offer advantages in terms of therapeutic efficacy and reduced side effects compared to its parent compound, vincristine. The presence of the methiodide group can influence the compound’s pharmacokinetics and pharmacodynamics, potentially making it a more effective treatment option for certain cancers .
Properties
CAS No. |
4724-00-9 |
---|---|
Molecular Formula |
C₄₇H₅₉IN₄O₁₀ |
Molecular Weight |
966.9 |
Synonyms |
6’-Methylleurocristinium Iodide; N6’-Methylleurocristinium Iodide; 1H-Indolizino[8,1-cd]carbazole Vincaleukoblastinium Deriv.; 2H-3,7-Methanoazacycloundecino[5,4-b]indole Vincaleukoblastinium Deriv.; Leurocristine Methiodide; 6’-Methyl-22-oxo-vincale |
Origin of Product |
United States |
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